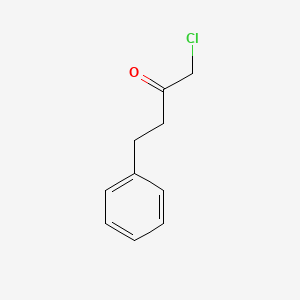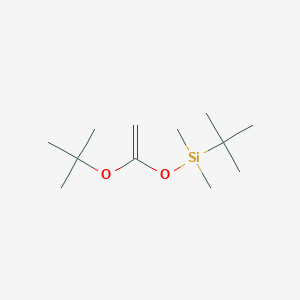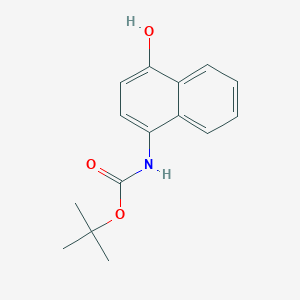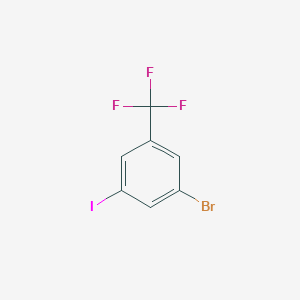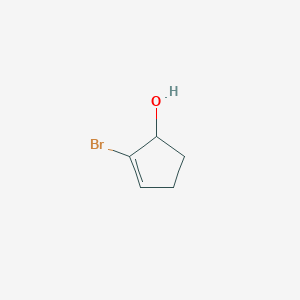
2-Bromocyclopent-2-enol
Overview
Description
2-Bromocyclopent-2-enol, also known as 2-bromocyclopent-2-en-1-ol, is an organic chemical compound that is widely used in scientific research. It is a colorless liquid with a distinct odor and has a molecular formula of C5H9BrO. This compound is a halogenated hydrocarbon and is a member of the cyclopentenol family of compounds. It is a versatile compound that has been used in a variety of scientific applications.
Scientific Research Applications
1. Organic Synthesis and Reactivity
2-Bromocyclopent-2-enol and its derivatives are widely used in organic synthesis. Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, finding that the bromine atom can be introduced at different positions depending on the reagents and solvent used. This research highlights the versatility of bromo-substituted cyclopentenones in synthesizing various organic compounds, including close analogues of this compound (Shirinian et al., 2012).
2. Domino Transformations in Organic Chemistry
Speck et al. (2015) demonstrated the use of this compound in the gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes. This process effectively produces (2-bromocyclopent-2-en-1-yl)phenols, showcasing the compound's potential in sequential O-H/C-H bond functionalizations and domino transformations in organic chemistry (Speck et al., 2015).
3. Chemistry of Keto-enol Systems
The study of keto-enol systems is another area where this compound analogues find application. Chang et al. (2006) investigated the keto-enol equilibrium in the 2-oxocyclobutanecarboxylic acid system, providing insights into the acid-strengthening effect of the cyclobutane ring. This research has implications for understanding the behavior of similar compounds, including this compound (Chang et al., 2006).
Biochemical Analysis
Biochemical Properties
2-Bromocyclopent-2-enol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further react with other biomolecules . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function and activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This compound can also impact gene expression by interacting with transcription factors and altering their binding to DNA . Furthermore, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids . The formation of these covalent adducts can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . Additionally, this compound can induce changes in gene expression by modifying the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell signaling pathways and gene expression . These effects are often observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules . This compound can also influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . Additionally, this compound can interact with cofactors such as NADPH, affecting their availability and utilization in metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream . Additionally, this compound can be taken up by cells through active transport mechanisms, leading to its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function . The localization of this compound within these compartments can impact its activity and the nature of its interactions with biomolecules .
properties
IUPAC Name |
2-bromocyclopent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTLYEBHUKZJCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456504 | |
| Record name | 2-bromo-cyclopent-2-enol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86488-28-0 | |
| Record name | 2-bromo-cyclopent-2-enol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



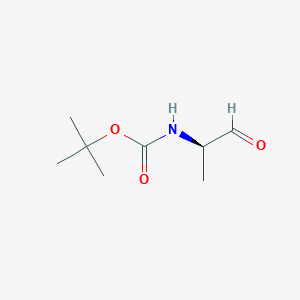
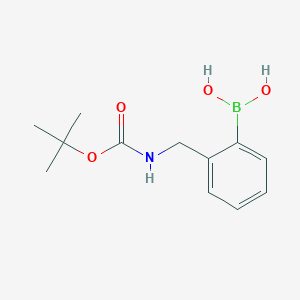
![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)
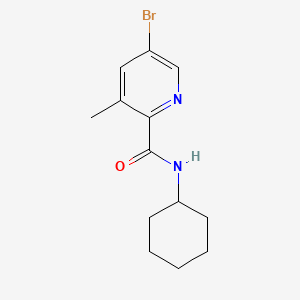

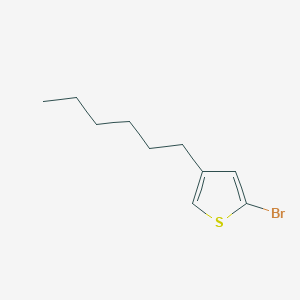

![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)
